molecular formula C9H8N2O2 B12855619 1H-pyrrolo[2,3-b]pyridine-4-acetic acid

1H-pyrrolo[2,3-b]pyridine-4-acetic acid

Cat. No.: B12855619
M. Wt: 176.17 g/mol
InChI Key: WEBIYXMLMUKTLR-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-4-acetic acid (CAS 1912-42-1), also known as 7-azaindole-4-acetic acid, is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable scaffold for the design and synthesis of novel bioactive molecules. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure found in various natural products and is a key pharmacophore in developing therapeutic agents . Researchers extensively utilize this scaffold to create compounds with diverse biological activities. Derivatives of this structure have been investigated as potent antiproliferative agents and have shown promising interaction with biological targets like calf thymus DNA, suggesting a potential mechanism for their anticancer activity . Furthermore, the pyrrolo[2,3-b]pyridine scaffold is a recognized template for developing human neutrophil elastase (HNE) inhibitors . HNE is a protease implicated in chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, making this research area highly relevant for respiratory therapeutics . Additionally, this core structure is employed in designing potent and selective phosphodiesterase 4B (PDE4B) inhibitors . PDE4B is a promising target for inflammatory diseases and central nervous system (CNS) disorders, and inhibitors based on this scaffold have demonstrated acceptable in vitro ADME profiles and significant inhibition of TNF-α release . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-9-7(6)2-4-11-9/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

WEBIYXMLMUKTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine 4 Acetic Acid and Its Derivatives

Established Synthetic Routes for the 1H-pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole (B17877) nucleus is a cornerstone of synthesizing the target compound. Several classical and modern synthetic methods have been developed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Pyrrolo Annelation Strategies

Pyrrolo annelation strategies involve the fusion of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. A common approach in this category is the Fischer indole (B1671886) synthesis, which has been adapted for the preparation of azaindoles. This method typically involves the reaction of a substituted 2-hydrazinopyridine with a ketone or aldehyde under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and aromatization to yield the 7-azaindole core. The versatility of this method allows for the introduction of various substituents on both the pyrrole and pyridine rings by choosing appropriately substituted starting materials.

Another notable pyrrolo annelation method is the Madelung synthesis, which involves the intramolecular cyclization of an N-(2-picolyl)aniline derivative at high temperatures with a strong base. While less common for 7-azaindoles, modifications of this approach have been explored.

Cyclo-condensation Reactions for Pyrrolo[2,3-b]pyridine Formation

Cyclo-condensation reactions provide a powerful means to construct the 1H-pyrrolo[2,3-b]pyridine scaffold from acyclic or simpler heterocyclic precursors. These reactions often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step or a cascade sequence.

One such strategy involves the reaction of 2-aminopyridine derivatives with α-haloketones, followed by intramolecular cyclization. For instance, the reaction of 2-amino-3-halopyridines with ketones can lead to the formation of the pyrrolo[2,3-b]pyridine system.

A study by Hilmy et al. demonstrated a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid to produce substituted 1H-pyrrolo[2,3-b]pyridines. This highlights the utility of substituted pyrroles as building blocks for the annelation of the pyridine ring.

Starting MaterialsReagentsProductReference
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Active methylene compoundsAcetic acid, HCl (cat.)Substituted 1H-pyrrolo[2,3-b]pyridines ajol.info

Multi-Component Reaction Approaches for Functionalized Scaffolds

Multi-component reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single pot operation by combining three or more starting materials. Several MCRs have been developed for the synthesis of functionalized pyrrolo[2,3-b]pyridine scaffolds.

These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization/aromatization sequences. The ability to introduce multiple points of diversity in a single step makes MCRs particularly attractive for the generation of libraries of substituted 7-azaindoles for medicinal chemistry applications.

Palladium-Catalyzed Cross-Coupling Methods for Pyrrolo[2,3-b]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heterocyclic compounds. These methods are widely used for the construction of the 1H-pyrrolo[2,3-b]pyridine core, typically involving the formation of a key C-C or C-N bond.

A common strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine. This sequence provides a versatile route to 2-substituted 7-azaindoles. Similarly, Suzuki and Heck couplings have been employed to construct the pyrrole ring by forming a crucial C-C bond. For instance, a 2-aminopyridine derivative bearing a suitable leaving group can be coupled with a vinylboronic acid or an alkene, followed by cyclization.

A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. This was followed by a Buchwald-Hartwig amination at the C-4 position, demonstrating the power of sequential palladium-catalyzed reactions in building complex 7-azaindole derivatives. nih.gov

Reaction TypeSubstratesCatalyst/ReagentsProductReference
Suzuki-Miyaura Coupling4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acidPd2(dba)3, K2CO34-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov

Targeted Synthesis of 4-substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

Once the 1H-pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of the acetic acid group at the 4-position. This is typically achieved through the functionalization of a pre-existing 4-substituted 7-azaindole.

Strategies for Introducing the Acetic Acid Group at the 4-Position

Direct introduction of an acetic acid moiety at the 4-position of an unsubstituted 1H-pyrrolo[2,3-b]pyridine is challenging due to the reactivity of other positions on the ring system. Therefore, indirect methods starting from a 4-functionalized precursor are generally employed.

A common and effective strategy involves the use of a 4-halo-1H-pyrrolo[2,3-b]pyridine as a key intermediate. The halogen atom, typically chlorine or bromine, serves as a versatile handle for various carbon-carbon bond-forming reactions.

Via Palladium-Catalyzed Cyanation and Subsequent Hydrolysis:

A practical approach involves the palladium-catalyzed cyanation of a 4-chloro-7-azaindole to introduce a cyano group at the 4-position. The resulting 4-cyano-7-azaindole can then be hydrolyzed under acidic or basic conditions to afford the desired 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. To obtain the acetic acid derivative, the 4-cyano intermediate can be reduced to the corresponding 4-(aminomethyl) derivative, which can then be further elaborated. A more direct route involves the conversion of the 4-halo derivative to a 4-(cyanomethyl) derivative.

A reported synthesis of a pharmaceutical intermediate, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, utilized a palladium-catalyzed cyanation of 4-chloro-7-azaindole as a key step to introduce a carbon substituent at the 4-position, which was then reduced to an aminomethyl group. nih.gov This highlights the feasibility of introducing a one-carbon unit at the C4 position, which is a crucial step towards the synthesis of the acetic acid analogue.

Via Malonic Ester Synthesis:

The malonic ester synthesis provides a classical yet effective method for introducing a carboxymethyl group. This would involve the reaction of a 4-halo-1H-pyrrolo[2,3-b]pyridine with the sodium salt of diethyl malonate. The resulting diester can then be hydrolyzed and decarboxylated to yield 1H-pyrrolo[2,3-b]pyridine-4-acetic acid. wikipedia.org This method offers a direct route to the target compound from a readily accessible 4-halo precursor.

PrecursorReagentsIntermediateFinal Product
4-Chloro-1H-pyrrolo[2,3-b]pyridine1. Pd catalyst, Zn(CN)22. Reduction (e.g., H2/Pd, LiAlH4)4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine(Further elaboration to acetic acid)
4-Halo-1H-pyrrolo[2,3-b]pyridine1. NaCH(COOEt)22. H3O+, ΔDiethyl 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)malonateThis compound

Via Palladium-Catalyzed Cross-Coupling with a Two-Carbon Synthon:

Modern cross-coupling methodologies can also be employed. For instance, a 4-halo-1H-pyrrolo[2,3-b]pyridine could be subjected to a Sonogashira coupling with a protected two-carbon alkyne, followed by hydration of the triple bond and oxidation to the carboxylic acid. Alternatively, a Heck reaction with an acrylic acid ester followed by reduction of the double bond would also lead to the target acetic acid derivative.

Functional Group Interconversions Leading to the Acetic Acid Moiety

The introduction of the acetic acid side chain at the C4-position of the 1H-pyrrolo[2,3-b]pyridine core is a critical step in the synthesis of the target molecule. This is often accomplished through the hydrolysis of precursor functional groups, such as nitriles or esters. These functional group interconversions represent a reliable and high-yielding final step in a synthetic sequence.

The primary precursors for the acetic acid moiety are the corresponding nitrile (1H-pyrrolo[2,3-b]pyridine-4-acetonitrile) and ester (e.g., methyl or ethyl 1H-pyrrolo[2,3-b]pyridine-4-acetate) derivatives.

Hydrolysis of Nitriles: The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process typically involves heating the nitrile in the presence of a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Hydrolysis of Esters: Saponification, or the base-catalyzed hydrolysis of an ester, is another common method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. The reaction yields the carboxylate salt, which upon acidic workup, provides the final carboxylic acid. Acid-catalyzed hydrolysis is also a viable alternative.

While specific documented examples for the synthesis of this compound via these exact interconversions were not prominently featured in the reviewed literature, these methods are standard practice. For instance, the related isomer, (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride, has been synthesized, indicating the chemical feasibility of such structures . The synthesis of the acetic acid moiety on related pyrrole systems often involves sequences where an ethoxalyl group is introduced and subsequently reduced, or through the hydrolysis of a nitrile precursor.

Precursor Functional GroupReagents and Conditions for HydrolysisProduct
Nitrile (-CH₂CN)1. Aqueous NaOH or KOH, Δ2. H₃O⁺ workupAcetic Acid (-CH₂COOH)
OR
Aqueous H₂SO₄ or HCl, Δ
Ester (-CH₂COOR)1. Aqueous NaOH or KOH, Δ2. H₃O⁺ workupAcetic Acid (-CH₂COOH)

Advanced Synthetic Techniques for Structural Diversification of this compound Analogues

Creating a library of analogues based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. This requires advanced synthetic methods that allow for precise control over the placement of various substituents on the heterocyclic core.

Exploration of Regioselectivity in Functionalization Reactions

The 1H-pyrrolo[2,3-b]pyridine ring system has several positions available for functionalization (C2, C3, C5, C6, and N1). Achieving regioselectivity—the ability to selectively functionalize one specific position over others—is paramount for creating diverse and well-defined analogues.

Electrophilic substitution reactions, such as nitration, bromination, and iodination, on the 1H-pyrrolo[2,3-b]pyridine core predominantly occur at the 3-position of the electron-rich pyrrole ring rsc.org. However, modern cross-coupling reactions have provided more versatile and selective tools for functionalization.

Palladium-catalyzed cross-coupling reactions are particularly powerful for achieving regioselectivity. By first preparing selectively halogenated (e.g., chloro, bromo, iodo) 7-azaindole intermediates, chemists can introduce a wide array of substituents at specific sites.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling a halogenated 7-azaindole with a boronic acid or boronic ester. It has been successfully employed to introduce aryl and heteroaryl groups at various positions of the scaffold nih.gov.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at specific positions of the ring. This is crucial for synthesizing analogues with diverse amine functionalities nih.gov.

Sonogashira Coupling: This reaction couples terminal alkynes with halogenated 7-azaindoles, providing a route to alkynyl-substituted derivatives, which can serve as versatile intermediates for further transformations.

A key strategy involves the sequential application of these reactions on a di-halogenated precursor. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was first performed at the more reactive C2-iodo position, followed by a Buchwald-Hartwig amination at the C4-chloro position nih.gov. This demonstrates how the inherent reactivity differences of the halogenated positions can be exploited to achieve regiocontrolled diversification.

Reaction TypePosition TargetedKey ReagentsBond Formed
Suzuki-MiyauraC2, C4, etc.Halogenated 7-azaindole, Boronic Acid, Pd catalystC-C
Buchwald-HartwigC4, etc.Halogenated 7-azaindole, Amine, Pd catalystC-N
Nitration/HalogenationC3Nitrating/Halogenating agentC-N / C-X

Stereoselective Synthesis Approaches for Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug design. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is often crucial for biological activity and reducing off-target effects. For derivatives of 1H-pyrrolo[2,3-b]pyridine, several strategies can be employed to introduce stereocenters.

One advanced approach utilizes the 7-azaindole scaffold itself as a directing group in asymmetric catalysis. By converting the 7-azaindole to its corresponding 7-azaindoline, it can serve as a bidentate ligand that coordinates to a metal catalyst, creating a chiral environment. This strategy has been effectively used in:

Asymmetric Aldol Reactions: The 7-azaindoline amide can act as a highly efficient nucleophile in reactions with aldehydes and ketones. Using a chiral copper(I) complex, these reactions can proceed with high diastereo- and enantioselectivity to produce chiral β-hydroxy compounds.

Asymmetric Mannich Reactions: This method can be used to synthesize enantioenriched β-amino acid derivatives, which are valuable building blocks in medicinal chemistry.

Another powerful technique for achieving stereoselectivity is through enzymatic reactions. For instance, in the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine system, enzymatic hydrolysis using a lipase was employed for the optical resolution of a racemic diester intermediate google.com. This highlights the potential of biocatalysis to separate enantiomers effectively, yielding products with high optical purity. These methods provide robust pathways to chiral analogues of this compound, where stereocenters can be introduced on the acetic acid side chain or on other substituents attached to the core.

Methodological Advancements in Pyrrolo[2,3-b]pyridine Synthesis

The construction of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is the foundation for the synthesis of its derivatives. While classical methods like the Fischer and Madelung indole syntheses have been adapted for this scaffold, they often require harsh conditions and have limited scope rsc.orgresearchgate.net. Modern organic synthesis has introduced more efficient and versatile methodologies.

Recent advancements heavily rely on transition-metal-catalyzed reactions, particularly those using palladium and rhodium. These methods often involve building the pyrrole ring onto a pre-existing pyridine precursor.

Palladium-Catalyzed Cyclizations: A common and effective strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate can then undergo an intramolecular cyclization to form the 2-substituted 7-azaindole. This two-step, one-pot procedure is highly efficient and avoids the need for protecting groups.

Rhodium(III)-Catalyzed Annulation: An efficient protocol for 7-azaindole synthesis involves the coupling of 2-aminopyridines with internal alkynes using a Rh(III) catalyst asianpubs.org. This method often requires a silver salt as an additive to facilitate the catalytic cycle and can provide access to a wide range of substituted 7-azaindoles asianpubs.org.

Suzuki Coupling and Cyclization: An efficient route starting from chloroamino-N-heterocycles involves an initial Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the pyrrole ring. This protecting-group-free method is applicable to a broad range of aza- and diazaindoles.

These advanced methods offer significant improvements over classical syntheses in terms of yield, substrate scope, and functional group tolerance, facilitating the rapid assembly of the 1H-pyrrolo[2,3-b]pyridine core for further elaboration into complex molecules like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1H-pyrrolo[2,3-b]pyridine-4-acetic acid and its derivatives?

  • Answer: The core scaffold is typically synthesized via cyclocondensation reactions between 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions (e.g., acetic acid with catalytic HCl) . Derivatives are functionalized through cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or ester hydrolysis to introduce the acetic acid moiety. For example, methyl esters of related pyrrolopyridine derivatives are hydrolyzed using NaOH to yield carboxylic acids .

Q. How is the structural integrity of this compound derivatives validated?

  • Answer: Characterization relies on multimodal analytical techniques:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns, such as distinguishing between 4- and 5-substituted isomers .
  • LCMS/HPLC ensures purity (>95%) and verifies molecular weights .
  • Elemental analysis validates stoichiometry in novel derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Answer: These derivatives are explored as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). For instance, compound 4h exhibited FGFR1–3 IC50 values of 7–25 nM, attributed to the acetic acid moiety enhancing binding affinity . Modifications to the pyrrolopyridine core (e.g., halogenation) further optimize potency and selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with sterically hindered substituents?

  • Answer:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in sterically challenging Suzuki reactions .
  • Solvent systems: Mixed solvents (dioxane/H2O) enhance solubility of intermediates .
  • Temperature control: Stepwise heating (e.g., 0°C to 105°C) minimizes side reactions in multi-step syntheses .

Q. How can contradictory bioactivity data among structurally similar derivatives be resolved?

  • Answer: Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:

  • Dose-response profiling: Validate IC50 trends across multiple assays (e.g., enzymatic vs. cellular) .
  • Structural analogs: Compare derivatives with incremental modifications (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .
  • Computational modeling: Docking studies (e.g., with FGFR1 crystal structures) rationalize potency differences .

Q. What strategies are effective for improving the metabolic stability of this compound derivatives?

  • Answer:

  • Bioisosteric replacement: Substitute metabolically labile groups (e.g., methyl esters) with stable analogs (e.g., amides) .
  • Steric shielding: Introduce bulky substituents (e.g., tert-butyl) near hydrolysis-prone sites .
  • Prodrug design: Mask the acetic acid moiety as an ester prodrug to enhance bioavailability .

Q. What role does the acetic acid moiety play in the physicochemical properties of these derivatives?

  • Answer: The carboxylic acid group:

  • Enhances solubility via ionization at physiological pH.
  • Facilitates salt formation with counterions (e.g., ammonium acetate) for crystallization .
  • Participates in hydrogen bonding with kinase active sites, as seen in FGFR1 inhibition .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for FGFR inhibition in pyrrolopyridine derivatives?

  • Answer: Discrepancies may stem from:

  • Kinase isoform selectivity: FGFR1 vs. FGFR3 selectivity can vary due to subtle structural differences (e.g., 4-chloro vs. 6-fluoro substitutions) .
  • Cellular context: Differences in cell permeability or efflux pumps (e.g., P-gp) alter intracellular drug concentrations .
  • Assay conditions: Variations in ATP concentrations or incubation times impact IC50 measurements .

Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

StepReaction TypeConditionsYield (%)Reference
Core formationCyclocondensationAcOH, HCl, 80°C70–85
FunctionalizationSuzuki couplingPd(PPh3)4, dioxane/H2O, 105°C60–75
HydrolysisEster → Carboxylic acid1M NaOH, THF, rt>90

Table 2. Representative Bioactivity Data for Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4h7925
28315*22*48*
*Cellular assay data.

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